molecular formula C16H12FN3O4S B2777275 5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl 4-fluorobenzoate CAS No. 442678-83-3

5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl 4-fluorobenzoate

Cat. No.: B2777275
CAS No.: 442678-83-3
M. Wt: 361.35
InChI Key: MOWJXMYIFFQPBU-UHFFFAOYSA-N
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Description

5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl 4-fluorobenzoate is a complex organic compound that features a pyrazole ring substituted with an amino group and a benzenesulfonyl group, as well as a fluorobenzoate ester

Scientific Research Applications

5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl 4-fluorobenzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action. If it’s intended for use as a drug, the mechanism of action would depend on the specific biological target of the compound .

Safety and Hazards

As with any chemical compound, handling “5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl 4-fluorobenzoate” would require appropriate safety precautions. These might include wearing personal protective equipment and working in a well-ventilated area .

Future Directions

The potential applications and future directions for this compound would depend largely on its specific properties and activities. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl 4-fluorobenzoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and the desired scale of production. Industrial methods often prioritize efficiency, safety, and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl 4-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and benzenesulfonyl-substituted molecules. Examples include:

  • 5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl benzoate
  • 5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl 4-chlorobenzoate

Uniqueness

What sets 5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl 4-fluorobenzoate apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorobenzoate ester, in particular, may enhance its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

[5-amino-1-(benzenesulfonyl)pyrazol-3-yl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O4S/c17-12-8-6-11(7-9-12)16(21)24-15-10-14(18)20(19-15)25(22,23)13-4-2-1-3-5-13/h1-10H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWJXMYIFFQPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)OC(=O)C3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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